molecular formula C6H5Cl2NO3S B1612704 2-amino-3,5-dichloroBenzenesulfonic acid CAS No. 6406-21-9

2-amino-3,5-dichloroBenzenesulfonic acid

Cat. No.: B1612704
CAS No.: 6406-21-9
M. Wt: 242.08 g/mol
InChI Key: UUBOVWHMFBDDEN-UHFFFAOYSA-N
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Description

2-amino-3,5-dichlorobenzenesulfonic acid is an organic compound with the molecular formula C6H5Cl2NO3S It is a derivative of benzenesulfonic acid, where two chlorine atoms and an amino group are substituted at the 3 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,5-dichlorobenzenesulfonic acid typically involves the chlorination of 2-amino-benzenesulfonic acid. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions to ensure selective chlorination at the 3 and 5 positions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, is becoming increasingly common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-3,5-dichlorobenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-3,5-dichlorobenzenesulfonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3,5-dichlorobenzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,5-dichlorobenzenesulfonic acid
  • 2-amino-3,4-dichlorobenzenesulfonic acid
  • 2-amino-3,5-dibromobenzenesulfonic acid

Uniqueness

2-amino-3,5-dichlorobenzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms at the 3 and 5 positions, along with the amino and sulfonic acid groups, makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2-amino-3,5-dichlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO3S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBOVWHMFBDDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593404
Record name 2-Amino-3,5-dichlorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6406-21-9
Record name 2-Amino-3,5-dichlorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3,5-dichlorobenzene-1-sulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

204 parts of the crude 2,4-dichloroacetanilide are added to 300 parts of 100% strength sulfuric acid, while stirring. Thereafter, the mixture is heated further to 130° C., and 235 parts of chlorosulfonic acid are added dropwise at this temperature in such a manner that the hydrogen chloride gas liberated can readily be removed. Stirring is then continued at from 135° to 140° C. until the sulfonation is complete, this taking about 1 hour. The mixture is then left to cool to 50°-80° C., and is poured into 1300 parts by volume of water. After steam distillation for a short time, 10 parts of pure 2,4,6-trichloroaniline are obtained, as a by-product, in the distillate. The reaction mixture is then cooled to room temperature, and precipitated 2,4-dichloroaniline-6-sulfonic acid is filtered off and washed with dilute hydrochloric acid. 204 parts of 2,4-dichloroaniline-6-sulfonic acid (calculated as 100% pure) are obtained as a colorless aqueous paste, which can be used in moist form for diazotizations. H-NMR in D2O: 7.3 ppm, 7.6 ppm, J: 3 Hz (as the ammonium salt).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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